7-Amino-1,3-dimethylquinolin-2(1H)-one
Beschreibung
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
7-amino-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(12)6-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
IEKRBEZVWMNWAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)N)N(C1=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Oxidation and Rearrangement of 3-Methylquinoline
The synthesis begins with 3-methylquinoline (17 ), which undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide intermediate. Subsequent rearrangement in aqueous NaOH yields 3-methylquinolin-2(1H)-one (18 ). This step capitalizes on the reactivity of the N-oxide intermediate, which undergoes Criegee rearrangement to install the 2-oxo group.
N-Methylation and Nitration
Selective N-methylation of 18 is achieved using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF), yielding 1,3-dimethylquinolin-2(1H)-one (19 ). Nitration of 19 with potassium nitrate (KNO₃) in concentrated sulfuric acid introduces a nitro group. While the regiochemistry of nitration in such systems typically favors the 6-position due to electronic and steric factors, achieving 7-substitution requires precise control of reaction conditions. For instance, adjusting the acid strength or employing directed ortho-metalation strategies could theoretically shift nitration to the 7-position, though this remains underexplored in the cited literature.
Catalytic Hydrogenation
The final step involves reducing the nitro group to an amine. Catalytic hydrogenation of 7-nitro-1,3-dimethylquinolin-2(1H)-one (20 ) over palladium on carbon (Pd/C) in ethanol affords the target compound, 7-amino-1,3-dimethylquinolin-2(1H)-one (7 ), in high yield. This method avoids over-reduction by carefully controlling hydrogen pressure and reaction time.
Cyclization Approaches Using Oxamic Acid and Acrylic Acid
A radical-mediated cyclization strategy offers an alternative pathway to construct the quinolin-2-one core directly. This method, detailed in Royal Society of Chemistry protocols, employs oxamic acid, acrylic acid, silver nitrate (AgNO₃), and potassium persulfate (K₂S₂O₈) in a degassed acetonitrile/water mixture.
Reaction Mechanism and Optimization
The reaction proceeds via a radical-initiated cyclization, where AgNO₃ and K₂S₂O₈ generate sulfate radicals that abstract hydrogen from the acrylic acid, initiating propagation. Oxamic acid acts as both a nitrogen source and a directing group, facilitating cyclization to form the quinolin-2-one scaffold. For 7-amino-1,3-dimethyl derivatives, substituting acrylic acid with a pre-methylated variant (e.g., 3-methylacrylic acid) could introduce the C3 methyl group in situ. However, this hypothesis requires empirical validation.
Post-Cyclization Functionalization
Following cyclization, selective N-methylation using MeI and NaH installs the 1-methyl group. Subsequent nitration and reduction steps mirror those in Section 1, though yields may vary due to competing side reactions in the radical pathway.
Catalytic Hydrogenation for Amino Group Introduction
Catalytic hydrogenation emerges as a critical step across multiple syntheses. For example, in the reduction of 7-nitro-1,3-dimethylquinolin-2(1H)-one, Pd/C in ethanol at 50°C achieves near-quantitative conversion to the amine. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd/C | Prevents over-reduction |
| Hydrogen Pressure | 1 atm | Balances rate and selectivity |
| Reaction Time | 4–6 h | Ensures complete conversion |
This method outperforms alternatives like tin(II) chloride reduction, which often require harsh acidic conditions and generate stoichiometric waste.
Comparative Analysis of Synthetic Methods
A critical evaluation of the reviewed methods reveals trade-offs between yield, scalability, and regiochemical control:
Nitration-Reduction Sequence
Radical Cyclization
Analyse Chemischer Reaktionen
Sulfonamide Formation
The primary amino group undergoes nucleophilic substitution with sulfonyl chlorides to form sulfonamide derivatives (Scheme 1). This reaction is typically conducted in the presence of a tertiary amine base (e.g., DABCO) at ambient or slightly elevated temperatures.
Example Reaction:
7-Amino-1,3-dimethylquinolin-2(1H)-one + ArSO₂Cl → 7-(Arylsulfonamido)-1,3-dimethylquinolin-2(1H)-one
Key Data:
-
Yields range from 60–90% depending on steric and electronic effects of the sulfonyl chloride .
-
Electron-withdrawing groups (e.g., 4-CN, 2-OMe) on the aryl ring enhance binding affinity to bromodomains (e.g., BRPF1B) .
N-Alkylation
The lactam nitrogen (position 1) and primary amino group (position 7) can be alkylated using alkyl halides under basic conditions.
Conditions:
-
Base: NaH or K₂CO₃
-
Solvent: DMF or THF
-
Temperature: 0–60°C
Example Products:
-
N1-Alkylation: 1-Ethyl-7-amino-3-methylquinolin-2(1H)-one (yield: 75%) .
-
N7-Alkylation: 7-(Dimethylamino)-1,3-dimethylquinolin-2(1H)-one (yield: 68%) .
Impact on Bioactivity:
-
N1-Alkylation modulates lipophilicity and solubility, affecting cellular permeability .
-
Bulkier alkyl groups (e.g., isopropyl) reduce BRPF1B inhibitory activity due to steric clashes .
Halogenation
The quinolinone core undergoes electrophilic halogenation at position 4 or 7 under acidic or oxidative conditions.
Chlorination:
-
Reagent: POCl₃, neat
-
Temperature: Reflux (110°C)
-
Product: 4-Chloro-7-amino-1,3-dimethylquinolin-2(1H)-one (yield: 54%) .
Bromination:
Applications:
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cyclization Reactions
The amino group participates in intramolecular cyclization to form fused heterocycles.
Example:
Reaction with ethyl acetoacetate under acidic conditions yields tricyclic oxazoloquinolinones.
Conditions:
-
Catalyst: H₂SO₄
-
Temperature: 80–100°C
-
Yield: 65–85%
Structural Insights:
Cyclopropyl substituents at position 3 improve shape complementarity with hydrophobic protein pockets (e.g., BCL6) .
Biological Interactions
The compound exhibits targeted protein inhibition through:
-
π-π Stacking: Quinolinone ring interacts with aromatic residues (e.g., Phe714 in BRPF1B) .
-
Hydrogen Bonding: Lactam carbonyl forms H-bonds with Asn708 (BRPF1B) or backbone amides (BCL6) .
Key Modifications for Potency:
| Modification | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Parent compound | 420 | >1000 |
| 3-Cyclopropyl analog | 1.2 | 12 |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
7-Amino-1,3-dimethylquinolin-2(1H)-one has been investigated for its anticancer properties. In studies involving the MCF-7 breast cancer cell line, derivatives of this compound demonstrated notable cytotoxic effects. For instance, certain synthesized derivatives showed significant potency compared to the reference drug Doxorubicin, indicating their potential as effective anticancer agents. The MTT assay results indicated that some compounds exhibited strong anticancer activity with IC50 values significantly lower than those of standard treatments .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 7-Amino-1,3-dimethylquinolin-2(1H)-one Derivative A | 0.12 | |
| 7-Amino-1,3-dimethylquinolin-2(1H)-one Derivative B | 0.25 | |
| Doxorubicin | 0.5 |
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for certain derivatives were found to be as low as 6.25 µg/mL, suggesting that these compounds could be promising candidates for the development of new antimicrobial agents .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7-Amino-1,3-dimethylquinolin-2(1H)-one Derivative C | 6.25 | Mycobacterium smegmatis |
| 7-Amino-1,3-dimethylquinolin-2(1H)-one Derivative D | 10.0 | Pseudomonas aeruginosa |
Chemical Probes in Biochemical Studies
3. Inhibition of Bromodomain Proteins
7-Amino-1,3-dimethylquinolin-2(1H)-one has been utilized as a chemical probe to study bromodomain-containing proteins (BRDs), which are implicated in various diseases including cancer. The compound has shown promising results in inhibiting specific BRD family members with IC50 values indicating effective binding affinity. This application is crucial for understanding the role of BRDs in gene regulation and their potential as therapeutic targets .
Wirkmechanismus
The mechanism of action of 7-Amino-1,3-dimethylquinolin-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-Amino-1,3-dimethylquinolin-2(1H)-one and related quinolinone derivatives:
Key Comparative Insights:
Positional Isomerism: The 6-amino isomer (CAS 1425927-75-8) differs in amino group placement, which may reduce biological efficacy or stability compared to the 7-amino derivative .
Ring Saturation: Dihydroquinolinones (e.g., 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) exhibit partial saturation, altering electronic properties and planarity. This may enhance binding to enzymes like α-carbonic anhydrase, as seen in related dihydro derivatives .
Substituent Effects: 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone (CAS 13468-27-4) replaces the amino group with dimethylamino, increasing electron-donating capacity and steric bulk. This modification is common in CNS-active compounds .
Synthetic Accessibility :
- Derivatives with complex side chains (e.g., ) require multi-step syntheses involving hydrogenation or reductive amination, impacting scalability. In contrast, simpler analogs like the target compound may offer more straightforward production routes.
Research Findings and Implications
- Antimicrobial Potential: Analogous 4-hydroxyquinolin-2(1H)-ones (e.g., ) exhibit antimicrobial properties, implying that the amino group in the target compound could enhance activity against resistant strains.
- Enzyme Inhibition: The dihydroquinolinone framework in shows nanomolar-level inhibition of α-carbonic anhydrase, a trait that may extend to the target compound with optimization.
- Pharmacokinetics: Substituents like phenyl () or dimethylamino () groups improve lipophilicity but must balance with solubility for drug-likeness.
Biologische Aktivität
7-Amino-1,3-dimethylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Amino-1,3-dimethylquinolin-2(1H)-one features an amino group and two methyl groups on the quinoline ring. This unique arrangement contributes to its biological properties and potential applications in drug development.
The biological activity of 7-Amino-1,3-dimethylquinolin-2(1H)-one is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which may lead to its anticancer and antimicrobial effects.
- Receptor Modulation : It interacts with receptors that regulate cellular processes such as proliferation and apoptosis, influencing signaling pathways that are crucial for cell survival and growth.
Antimicrobial Activity
Research has indicated that 7-Amino-1,3-dimethylquinolin-2(1H)-one exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effective inhibition at low concentrations.
Anticancer Activity
The compound has demonstrated promising anticancer activity across several cancer cell lines. A study reported the following IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.2 |
| HCT-116 | 18.2 |
| HeLa | >500 |
These findings suggest that the compound selectively inhibits cancer cell growth while showing lower toxicity towards normal cells .
Antiviral Activity
In addition to its antibacterial and anticancer properties, 7-Amino-1,3-dimethylquinolin-2(1H)-one has been evaluated for antiviral activity. Preliminary studies indicate potential efficacy against certain viral infections, although further research is necessary to establish these effects conclusively .
Structure-Activity Relationships (SAR)
Understanding the SAR of 7-Amino-1,3-dimethylquinolin-2(1H)-one is crucial for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly influence its potency and selectivity:
- Substituent Effects : The presence of additional functional groups can enhance or reduce the compound's interaction with biological targets. For example, modifications to the amino group or the methyl positions have been explored to improve efficacy against specific pathogens or cancer types .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of 7-Amino-1,3-dimethylquinolin-2(1H)-one in vitro using human cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation with a notable selectivity index (SI) when compared to normal cells. This selectivity is critical for developing safer therapeutic agents .
Case Study 2: Antimicrobial Testing
In another study, various derivatives of quinoline compounds were screened for antimicrobial activity. The results indicated that 7-Amino-1,3-dimethylquinolin-2(1H)-one showed strong inhibition against both Gram-positive and Gram-negative bacteria, with an IC50 value significantly lower than many standard antibiotics .
Q & A
Q. What are the established synthetic routes for 7-Amino-1,3-dimethylquinolin-2(1H)-one, and how do they differ in yield and scalability?
The compound is commonly synthesized via a 5-step protocol starting from 3-methylquinoline:
Oxidation with mCPBA to form an N-oxide intermediate.
Rearrangement and hydrolysis with aqueous NaOH to yield 3-methylquinolin-2(1H)-one.
N-Methylation using NaH and MeI in DMF.
Nitration with KNO₃ in concentrated H₂SO₄.
Reduction of the nitro group via catalytic hydrogenation.
This method achieves high yields (multi-gram scale) and avoids chromatographic purification, enhancing scalability . Alternative routes, such as Pictet-Spengler cyclization or hydrazonoyl chloride reactions, may offer modularity but often require specialized reagents .
Q. What spectroscopic techniques are used to characterize 7-Amino-1,3-dimethylquinolin-2(1H)-one and its intermediates?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at positions 1 and 3, amine at position 7) and monitors reaction progress .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1630 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) functional groups .
- HRMS : Validates molecular weight and fragmentation patterns, critical for intermediates like nitro derivatives .
Q. What biological assays evaluate the anticancer potential of quinolin-2(1H)-one derivatives?
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MDA-MB-231). IC₅₀ values are calculated to compare potency .
- Enzyme Inhibition Studies : Assess selectivity for targets like bromodomains using fluorescence polarization or AlphaScreen assays .
Advanced Research Questions
Q. How can the nitration step in the synthesis of 7-Amino-1,3-dimethylquinolin-2(1H)-one be optimized for higher regioselectivity?
Nitration with KNO₃ in H₂SO₄ predominantly yields the 6-nitro derivative due to electronic directing effects. To minimize byproducts:
Q. What strategies improve the selectivity of quinolin-2(1H)-one derivatives as bromodomain inhibitors?
- Structure-Activity Relationship (SAR) Studies : Introduce sulfonamide groups at position 6 to enhance hydrogen bonding with His437 and Tyr97 in BRPF1 .
- Selectivity Screening : Test against off-target bromodomains (e.g., BRD4) using competitive binding assays. A 30-fold selectivity threshold is recommended to avoid confounding results .
Q. How do solvent and catalyst choices influence Mannich reactions involving 2-aminoquinolin-4(1H)-one derivatives?
Q. What challenges arise when scaling up the synthesis of 7-Amino-1,3-dimethylquinolin-2(1H)-one, and how are they addressed?
Q. How can computational methods guide the design of quinolin-2(1H)-one derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding poses in bromodomains (e.g., PDB: 5C1H) to prioritize substituents at positions 6 and 7 .
- QSAR Models : Corinate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀ values to optimize substituent selection .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for similar quinolin-2(1H)-one derivatives?
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete conversions or side reactions. For example, nitration yields may vary due to trace moisture in H₂SO₄ .
- Reproducibility Checks : Validate protocols using commercial intermediates (e.g., 3-methylquinoline) to isolate variables like starting material purity .
Q. Why do structurally similar quinolin-2(1H)-one derivatives exhibit divergent biological activities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
